Bax activator-1

Beschreibung

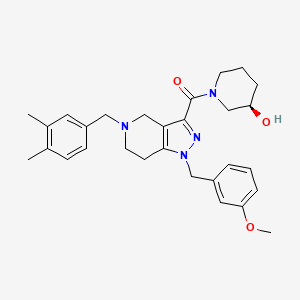

Structure

3D Structure

Eigenschaften

IUPAC Name |

[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVSYZSZXRLCF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Bax Activator-1 in Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining the cell's fate.[1] The pro-apoptotic protein Bax is a key executioner of apoptosis.[2][3] In healthy cells, Bax primarily resides in an inactive, monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes, leading to mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in apoptosis, as it allows the release of pro-apoptotic factors like cytochrome c into the cytosol, triggering a caspase cascade that culminates in cell death.

Dysregulation of apoptosis is a hallmark of cancer, where cancer cells often evade cell death, leading to uncontrolled proliferation and resistance to therapies. One promising therapeutic strategy is the direct activation of Bax to restore the apoptotic potential of cancer cells. This has led to the discovery and development of small-molecule Bax activators, such as Bax activator-1 (also referred to as compound 106), which can directly bind to and activate Bax, inducing apoptosis in a targeted manner. This technical guide provides an in-depth overview of the role of this compound in programmed cell death, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound is a small molecule identified through virtual screening designed to bind to the hydrophobic groove of Bax. Unlike the canonical BH3-only proteins that activate Bax, this compound represents a class of direct activators that can initiate the apoptotic cascade independently. The binding of this compound to Bax is predicted to induce a conformational change that facilitates its insertion into the mitochondrial membrane. This leads to the oligomerization of Bax, forming pores in the mitochondrial outer membrane and subsequent release of cytochrome c.

Signaling Pathway of this compound Induced Apoptosis

The signaling cascade initiated by this compound converges on the intrinsic apoptotic pathway. The key steps are outlined below:

-

Direct Binding and Activation: this compound directly binds to a hydrophobic groove on the Bax protein. This interaction induces a conformational change in Bax, exposing its membrane-insertion domain.

-

Mitochondrial Translocation and Insertion: The activated Bax translocates from the cytosol to the mitochondrial outer membrane and inserts into the membrane.

-

Oligomerization: Membrane-inserted Bax monomers oligomerize to form higher-order structures, creating pores in the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax oligomers form channels that permeabilize the outer mitochondrial membrane.

-

Cytochrome c Release: Cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and -7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound and Other Direct Bax Activators

The following tables summarize key quantitative data for this compound (compound 106) and other notable direct Bax activators, BTSA1 and BAM7.

| Activator | Target | Binding Affinity (IC₅₀) | Effective Concentration (EC₅₀) | Cell Lines Tested | Reference |

| This compound (Cmpd 106) | Bax hydrophobic groove | Not explicitly stated | 20-80 µM (induces apoptosis) | LLC, A549, PANC-1 | |

| BTSA1 | Bax N-terminal activation site | 250 nM | 144 nM | Acute Myeloid Leukemia (AML) cell lines | |

| BAM7 | Bax trigger site | 3.2 µM | Not explicitly stated | Bak⁻/⁻ MEFs |

| Activator | In Vivo Model | Dosage | Outcome | Reference |

| This compound (Cmpd 106) | C57BL/6 mice with lung tumors | 40 mg/kg, i.p., daily for 13 days | Inhibited lung tumor growth | |

| BTSA1 | NOD-SCID IL2Rγ null (NSG) mice with AML xenografts | 10 mg/kg, i.p., every two days | Significantly increased survival and suppressed leukemia growth |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of Bax activators.

Bax Oligomerization Assay

This assay determines the ability of a compound to induce the oligomerization of Bax, a critical step in its activation.

Methodology:

-

Protein Purification: Recombinant human Bax is expressed and purified.

-

Induction of Oligomerization:

-

Detergent-based: Monomeric Bax is incubated with a detergent such as n-dodecyl β-d-maltoside (DDM) or octyl glucoside in the presence or absence of the Bax activator.

-

Liposome-based: Bax is reconstituted into lipid vesicles, and oligomerization is induced by the addition of a BH3-only protein like tBid or a direct Bax activator.

-

-

Analysis of Oligomerization:

-

Size Exclusion Chromatography: The reaction mixture is analyzed by size exclusion chromatography to separate monomers from oligomers based on their molecular weight.

-

Western Blotting: Samples are run on a non-denaturing gel, followed by Western blotting using an anti-Bax antibody to visualize monomeric and oligomeric forms.

-

Cytochrome c Release Assay

This assay measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the Bax activator for a specified time.

-

Cell Fractionation:

-

Cells are harvested and washed with ice-cold PBS.

-

Cells are resuspended in a cytosol extraction buffer and homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at a low speed to pellet nuclei and intact cells.

-

The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Protein concentrations of the cytosolic and mitochondrial fractions are determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an anti-cytochrome c antibody to detect its presence in each fraction. An increase of cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

-

Caspase Activity Assay

This assay quantifies the activity of executioner caspases, such as caspase-3 and -7, which are activated downstream of cytochrome c release.

Methodology:

-

Cell Lysis: Cells treated with the Bax activator are lysed to release cellular contents, including active caspases.

-

Substrate Addition: A specific fluorogenic or colorimetric substrate for caspase-3/7 (e.g., containing the DEVD sequence) is added to the cell lysate.

-

Signal Detection:

-

Fluorometric: Cleavage of the fluorogenic substrate by active caspases releases a fluorescent molecule, and the fluorescence is measured using a fluorometer.

-

Colorimetric: Cleavage of the colorimetric substrate releases a chromophore, and the absorbance is measured using a spectrophotometer.

-

-

Data Analysis: The signal intensity is proportional to the caspase activity in the sample.

Conclusion and Future Directions

The direct activation of Bax represents a promising therapeutic strategy for cancers that have developed resistance to conventional therapies by evading apoptosis. Small-molecule Bax activators like this compound have demonstrated the potential to specifically trigger the intrinsic apoptotic pathway in cancer cells, leading to tumor growth inhibition. The continued development and optimization of these compounds, along with a deeper understanding of their precise molecular interactions and in vivo efficacy, will be crucial for their translation into clinical applications. Future research should focus on identifying more potent and selective Bax activators, exploring their synergistic effects with other anti-cancer agents, and elucidating the mechanisms of potential resistance to these novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of direct Bax activation for cancer therapy.

References

The Gatekeeper of Apoptosis: A Technical Guide to the Function and Modulation of Bax Activator-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) associated X protein (Bax) is a pivotal regulator of the intrinsic apoptotic pathway. Its activation is the irreversible step that commits a cell to mitochondrial outer membrane permeabilization (MOMP) and subsequent death. Molecules that can directly activate Bax, referred to functionally as "Bax activator-1" type agents, hold immense therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the mechanisms of Bax activation, a review of key activator molecules, presentation of quantitative data, detailed experimental protocols for studying Bax function, and visualization of the associated signaling pathways.

Introduction to Apoptosis and the Role of Bax

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, development, and elimination of damaged or infected cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer, where insufficient apoptosis contributes to tumor progression and chemoresistance.[1][2]

The intrinsic pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] This family is divided into three functional sub-groups:

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which prevent apoptosis.

-

Pro-apoptotic effector proteins (Bax and Bak), which execute MOMP.

-

BH3-only proteins (e.g., Bid, Bim, Puma, Bad, Noxa), which act as sensors of cellular stress and regulate the activity of the other two groups.[1]

In healthy cells, Bax is a largely inactive, soluble monomer residing in the cytosol. Upon receiving apoptotic stimuli, Bax undergoes a series of conformational changes, translocates to the outer mitochondrial membrane, and oligomerizes to form pores, leading to the release of pro-apoptotic factors like cytochrome c. This release triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in cell death.

The Molecular Mechanism of Bax Activation

Bax activation is a multi-step process tightly regulated at several levels. The transition from an inert monomer to a lethal oligomer involves significant structural rearrangement.

Models of Activation: There are several models describing the initial trigger for Bax activation:

-

The Direct Activation Model: In this model, "activator" BH3-only proteins (e.g., Bim, Bid, Puma) directly bind to Bax, inducing a conformational change that initiates its activation sequence.

-

The Indirect/Displacement Model: "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) bind to anti-apoptotic Bcl-2 proteins, displacing the activator BH3-only proteins, which are then free to activate Bax.

-

The Unified Model: This model suggests that anti-apoptotic proteins sequester both activator BH3-only proteins and the constitutively active forms of Bax/Bak.

Regardless of the initial trigger, the activation cascade involves the exposure of buried domains within the Bax protein, its insertion into the mitochondrial membrane, and subsequent oligomerization to form pores.

Direct Activators of Bax: Endogenous and Small Molecule Agents

Direct activation of Bax is a promising therapeutic strategy for cancers that have become resistant to apoptosis by upregulating anti-apoptotic proteins.

Endogenous Activators: BH3-Only Proteins

The "activator" BH3-only proteins, such as Bid and Bim, are the physiological direct activators of Bax. For example, in the extrinsic pathway, Caspase-8 cleaves Bid into its truncated form, tBid, which then translocates to the mitochondria to directly engage and activate Bax. These proteins bind to a canonical groove on Bax, initiating the conformational changes required for its pro-apoptotic function.

Small Molecule Bax Activators (SMBAs)

Recent drug discovery efforts have identified several small molecules that can directly bind to and activate Bax, bypassing the need for upstream BH3-only proteins. These compounds represent a novel class of potential anticancer agents.

-

BTSA1 (BAX Trigger Site Activator 1): BTSA1 is a pharmacologically optimized activator that binds with high affinity to a specific N-terminal activation site on Bax (the "trigger site"). This binding induces the conformational changes necessary for Bax oligomerization and apoptosis induction. BTSA1 has shown efficacy in acute myeloid leukemia (AML) cell lines and patient samples while sparing healthy cells.

-

Compound 106: Identified through a virtual screen, this compound is predicted to bind to the hydrophobic groove of Bax. It promotes Bax insertion into mitochondria and induces Bax-dependent apoptosis, inhibiting tumor growth in vivo.

-

SMBAs (Small-Molecule Bax Agonists): A series of compounds (SMBA1, SMBA2, SMBA3) were identified that target a structural pocket around the Serine 184 (S184) phosphorylation site. These molecules block the inactivating phosphorylation at this site, inducing conformational changes, mitochondrial insertion, and oligomerization of Bax.

-

BAM7: This compound was also identified as a direct Bax binder that triggers its oligomerization and induces Bax-dependent cell death.

Quantitative Analysis of Bax Activators

The following tables summarize key quantitative data for selected small molecule Bax activators, providing a basis for comparison of their potency and cellular effects.

| Compound | Target Cell Line(s) | Endpoint | Value (IC50 / EC50) | Citation(s) |

| BTSA1 | Diverse Cancer Cell Lines | Cell Viability | IC50 > 3 µM (Resistant Lines) | |

| Diverse Cancer Cell Lines | Cell Viability | IC50 < 3 µM (Sensitive Lines) | ||

| Compound 106 | Bax-expressing MEFs | Cell Viability | Induces significant cell death at 48h | |

| Bak-expressing MEFs | Cell Viability | No significant cell death | ||

| Navitoclax (ABT-263) | Diverse Cancer Cell Lines | Cell Viability | IC50 > 1.5 µM (Resistant Lines) | |

| Diverse Cancer Cell Lines | Cell Viability | IC50 < 1.5 µM (Sensitive Lines) |

Table 1: Cellular Potency of Select Bax Activators and Related Compounds.

| Compound | Assay | Conditions | Result | Citation(s) |

| BTSA1 | Caspase 3/7 Activation | OCI-AML3 cells, 4-24 hr treatment | Maximal activation detected at 4 hr | |

| BTSA1 | Mitochondrial Depolarization | AML cell lines, 2.5 µM for 2 hr | Correlates linearly with Bax protein levels | |

| Compound 106 | Cytochrome c Release | Isolated mitochondria + Bax protein | Induced release in a dose-dependent manner | |

| Compound 106 | Bax Insertion into Mitochondria | Isolated mitochondria + Bax protein | Increased Bax insertion vs. control | |

| BIM SAHB | Bax Oligomerization Assay | Purified Bax protein | Induced oligomerization in a dose-dependent manner |

Table 2: In Vitro Activity of Direct Bax Activators.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in apoptosis signaling and the workflows used to study them is crucial for a comprehensive understanding.

Figure 1: The intrinsic apoptosis pathway highlighting direct Bax activation.

Figure 2: A representative experimental workflow for identifying Bax activators.

Key Experimental Protocols for Studying Bax Activation

Detailed methodologies are essential for the accurate study of Bax function. The following protocols are synthesized from standard practices in the field.

Protocol 1: In Vitro Cytochrome c Release Assay from Isolated Mitochondria

This assay directly measures the ability of a compound or protein to induce MOMP in a cell-free system.

1. Mitochondrial Isolation: a. Harvest cells (e.g., Bax/Bak double-knockout mouse embryonic fibroblasts, MEFs) by centrifugation. b. Resuspend the cell pellet in a hypotonic mitochondrial isolation buffer (MIB) and incubate on ice. c. Lyse cells using a Dounce homogenizer. d. Perform differential centrifugation to pellet and wash the heavy membrane fraction containing mitochondria. e. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., TIB supplemented with KCl) and determine protein concentration.

2. Release Assay: a. In a microcentrifuge tube, combine isolated mitochondria (e.g., 50 µg) with recombinant Bax protein (e.g., 10-50 nM). b. Add the test compound (e.g., BTSA1, Compound 106) or a known activator (e.g., tBid protein, BIM BH3 peptide) at desired concentrations. c. Include a negative control (buffer/vehicle) and a positive control for maximal release (e.g., 0.1% Triton X-100). d. Incubate the reaction at 30°C or 37°C for 30-60 minutes. e. Centrifuge the tubes at ~5,500 x g for 10 minutes to separate the mitochondrial pellet (P) from the supernatant (S). f. Carefully collect the supernatant.

3. Analysis: a. Prepare both supernatant and pellet fractions for SDS-PAGE. b. Perform Western blotting using a primary antibody specific for cytochrome c. c. The amount of cytochrome c in the supernatant fraction relative to the total (pellet + supernatant) indicates the extent of MOMP.

Protocol 2: Bax Oligomerization Assay by Size Exclusion Chromatography (SEC)

This assay assesses the ability of an activator to induce the multimerization of monomeric Bax protein.

1. Reaction Setup: a. Use freshly purified, monomeric recombinant Bax protein. b. In a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.2-7.4), incubate Bax (e.g., 38 µM) with the activator (e.g., BIM SAHB) at various molar ratios (e.g., 0.5:1, 1:1, 2:1 activator:Bax). c. Include a control sample of Bax monomer alone. d. Incubate at room temperature (22°C) for at least 15 minutes.

2. Chromatography: a. Equilibrate a size exclusion column (e.g., Superdex 75) with the reaction buffer. b. Calibrate the column using known molecular weight protein standards. c. Inject the reaction mixture onto the column. d. Monitor protein elution by absorbance at 280 nm.

3. Analysis: a. Analyze the resulting chromatogram. Monomeric Bax will elute at a later time (smaller size) compared to oligomeric forms. b. The appearance or increase of an early-eluting peak corresponding to higher molecular weight species indicates Bax oligomerization.

Protocol 3: Cellular Caspase-3/7 Activation Assay

This cell-based assay measures the activity of executioner caspases, a downstream indicator of apoptosis induction.

1. Cell Culture and Treatment: a. Seed cells (e.g., a human cancer cell line like OCI-AML3) in a 96-well plate and allow them to adhere overnight. b. Treat cells with the Bax activator compound across a range of concentrations. Include vehicle-only (negative) and staurosporine (positive) controls. c. Incubate for a specified time course (e.g., 4, 6, 8, 12, 24 hours).

2. Lysis and Reagent Addition: a. Use a commercial luminescent caspase assay kit (e.g., Caspase-Glo® 3/7). b. Add the assay reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate in a buffer that also lyses the cells. c. Mix briefly and incubate at room temperature as per the manufacturer's instructions (typically 30-60 minutes).

3. Measurement: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is directly proportional to the amount of active caspase-3/7.

4. Analysis: a. Normalize the data to the vehicle control to determine the fold-increase in caspase activity. b. Plot the results as a function of compound concentration and time.

Conclusion and Future Directions

The direct activation of Bax represents a powerful and innovative therapeutic strategy, particularly for overcoming apoptosis resistance in cancer. The discovery of small molecules like BTSA1 and Compound 106 validates Bax as a druggable target. Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these activators. Furthermore, exploring combination therapies, for instance by co-targeting anti-apoptotic proteins with Bcl-2 inhibitors (e.g., Venetoclax) and directly activating Bax, may provide synergistic effects and overcome multiple mechanisms of resistance simultaneously. A deeper understanding of the structural biology of Bax activation will continue to fuel the rational design of next-generation this compound type therapeutics.

References

Harnessing Apoptosis: An In-depth Technical Guide to Early-Stage Research on Bax Activator-1 Efficacy

For Researchers, Scientists, and Drug Development Professionals

The targeted induction of apoptosis in cancer cells represents a promising therapeutic strategy. A key mediator of programmed cell death is the Bcl-2-associated X protein (Bax), a pro-apoptotic member of the Bcl-2 family. In healthy cells, Bax exists in an inactive cytosolic form. Upon receiving apoptotic stimuli, it undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death.[1][2]

Dysregulation of this pathway is a hallmark of many cancers, enabling uncontrolled cell survival and therapeutic resistance.[1] Consequently, small molecules that can directly activate Bax have emerged as a compelling class of anti-cancer agents. This technical guide synthesizes the early-stage research on the efficacy of Bax activator-1 (specifically BTSA1 and other notable compounds), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Quantitative Efficacy of Bax Activators

The following tables summarize the in vitro and in vivo efficacy data for prominent Bax activators from early-stage research.

Table 1: In Vitro Efficacy of Bax Activators

| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| BTSA1 | THP-1 (AML) | Viability Assay | EC50 | ~5 µM | [3] |

| BTSA1 | OCI-AML3 (AML) | Viability Assay | EC50 | ~2.5 µM | [3] |

| BTSA1 | OCI-AML3 (AML) | Caspase 3/7 Assay | - | Dose-dependent increase | |

| This compound (cpd 106) | LLC (Murine Lewis Lung Carcinoma) | Apoptosis Assay | - | Dose-dependent apoptosis (20-80 µM) | |

| This compound (cpd 106) | A549 (Human NSCLC) | Apoptosis Assay | - | Dose-dependent apoptosis (20-80 µM) | |

| This compound (cpd 106) | PANC-1 (Human Pancreatic Carcinoma) | Apoptosis Assay | - | Dose-dependent apoptosis (20-80 µM) | |

| BAM7 | Bak-/- MEFs | Viability Assay | - | Time- and dose-dependent | |

| GL0385 / GL0388 | MDA-MB-231, MDA-MB-468, BT549, etc. (Breast Cancer) | Proliferation Assay | - | Significant decrease |

Table 2: In Vivo Efficacy of Bax Activators

| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| BTSA1 | Human AML Xenograft | Acute Myeloid Leukemia | Not specified | Potent suppression of tumor growth, increased host survival | |

| This compound (cpd 106) | C57BL/6 Mice | Lung Tumor | 40 mg/kg, i.p., daily for 13 days | Inhibition of tumor growth | |

| SMBA1 | Lung Tumor Xenograft | Lung Cancer | 40 mg/kg | Suppression of tumor growth | |

| BTC-8 | Murine Lewis Lung Carcinoma | Lung Cancer | 1 mg/kg | Highly efficacious | |

| CYD-2-11 | LSL-KRASG12D LKB1fl/fl (KL) Mice | Lung Cancer | Not specified | Reduced tumor burden, synergistic effect with PD-L1 antibody |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the early-stage research of Bax activators.

Competitive Fluorescence Polarization Assay

This assay is employed to determine the binding affinity of a compound to a target protein by measuring the displacement of a fluorescently labeled probe.

-

Objective: To assess the binding potency of Bax activators to the Bax trigger site.

-

Materials:

-

Recombinant human Bax protein.

-

Fluorescein-labeled stapled peptide of the BIM BH3 helix (FITC-BIM SAHBA2).

-

Test compounds (e.g., BTSA1).

-

Assay buffer.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

A solution of recombinant Bax protein and the FITC-BIM SAHBA2 probe is prepared in the assay buffer.

-

The test compound is serially diluted and added to the protein-probe mixture in a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a microplate reader.

-

The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated from the resulting dose-response curve.

-

Cell Viability and Apoptosis Assays

These assays are fundamental for evaluating the cytotoxic and pro-apoptotic effects of Bax activators on cancer cells.

-

Objective: To quantify the effect of Bax activators on cell survival and the induction of apoptosis.

-

Materials:

-

Cancer cell lines (e.g., THP-1, OCI-AML3).

-

Cell culture medium and supplements.

-

Test compounds (e.g., BTSA1).

-

Reagents for viability assays (e.g., MTT, CellTiter-Glo).

-

Reagents for apoptosis assays (e.g., Annexin V-FITC/Propidium Iodide, Caspase-Glo 3/7).

-

Flow cytometer or luminometer.

-

-

Procedure (General Workflow):

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with varying concentrations of the Bax activator or a vehicle control for a specified duration (e.g., 24-48 hours).

-

For Viability Assays: A viability reagent is added to each well, and the signal (e.g., absorbance, luminescence) is measured according to the manufacturer's instructions.

-

For Apoptosis Assays (Flow Cytometry): Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide. The percentage of apoptotic cells is then quantified using a flow cytometer.

-

For Caspase Activity Assays: A luminogenic caspase substrate is added to the cells, and the resulting luminescence, which is proportional to caspase activity, is measured.

-

In Vivo Xenograft Studies

Animal models are critical for assessing the anti-tumor efficacy and tolerability of Bax activators in a living organism.

-

Objective: To evaluate the in vivo anti-tumor activity of Bax activators.

-

Materials:

-

Immunocompromised mice (e.g., nude mice, C57BL/6).

-

Human cancer cell lines for implantation.

-

Test compounds (e.g., BTSA1, this compound).

-

Vehicle for drug administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Human tumor cells are subcutaneously or orthotopically implanted into the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the Bax activator via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored to assess toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting for apoptosis markers).

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the action of Bax activators.

Caption: The intrinsic apoptosis pathway and the role of this compound.

Caption: A generalized workflow for the preclinical evaluation of Bax activators.

Conclusion

The early-stage research on Bax activators, particularly BTSA1, has provided compelling preclinical proof-of-concept for the direct activation of Bax as a viable anti-cancer strategy. These compounds have demonstrated the ability to induce apoptosis in a variety of cancer cell lines and suppress tumor growth in vivo. The data suggests that direct Bax activation can overcome resistance to apoptosis, a common challenge in cancer therapy. Further research, including lead optimization and combination studies, will be crucial in translating these promising findings into novel and effective treatments for patients.

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of Bax Activator-1 for Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bax activator-1, also identified as compound 106 and BTSA1, is a small molecule designed to directly bind to and activate the pro-apoptotic protein Bax.[1][2] In healthy cells, Bax exists primarily in an inactive, cytosolic form.[3][4] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondria, and oligomerizes.[5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Dysregulation of apoptosis is a hallmark of cancer, often involving the overexpression of anti-apoptotic proteins that sequester Bax and prevent its activation. This compound bypasses this resistance by directly targeting the N-terminal activation site of Bax, inducing the necessary conformational changes to initiate apoptosis. This makes it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Quantitative Data Summary

The optimal concentration of this compound for inducing apoptosis is cell-type dependent and should be determined empirically for each new cell line. The following tables summarize reported effective concentrations and conditions for various cancer cell lines.

Table 1: Effective Concentrations of this compound (Compound 106) in Solid Tumors

| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |

| LLC | Murine Lewis Lung Carcinoma | 20 - 80 | 48 | Dose-dependent induction of apoptosis |

| A549 | Human Non-Small Cell Lung Carcinoma | 20 - 80 | 48 | Dose-dependent induction of apoptosis |

| PANC-1 | Human Pancreatic Carcinoma | 20 - 80 | 48 | Dose-dependent induction of apoptosis |

| HCT116 | Human Colorectal Carcinoma | Not specified, dose-dependent | 48 | Increased apoptosis in Bax-expressing cells |

Table 2: Effective Concentrations of this compound (BTSA1) in Acute Myeloid Leukemia (AML)

| Cell Line | IC50 (µM) | Incubation Time (hours) | Observed Effect |

| Various AML cell lines | 1 - 4 | 24 | Reduced cell viability |

| NB4 | 2.5 - 10 | 6 | Bax translocation and cytochrome c release |

| OCI-AML3 | 0.16 - 10 | 4 - 24 | Dose-dependent caspase-3/7 activation |

Signaling Pathway and Experimental Workflow

Bax-Mediated Apoptosis Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing Apoptosis

This diagram outlines a typical workflow for treating cells with this compound and subsequently measuring apoptosis.

References

- 1. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Bax gene stimulators and how do they work? [synapse.patsnap.com]

- 4. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Bax activator-1 solubility and stability in culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bax activator-1, also known as compound 106 or BTSA1, is a small molecule that directly activates the pro-apoptotic protein Bax.[1][2][3] As a key mediator of the intrinsic apoptotic pathway, Bax activation represents a promising therapeutic strategy for inducing cell death in cancer cells that have developed resistance to conventional therapies. These application notes provide detailed information on the solubility and stability of this compound in common cell culture media, along with protocols for its use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 488.62 g/mol | [2][3] |

| Formula | C₂₉H₃₆N₄O₃ | |

| Appearance | Solid | |

| Solubility (DMSO) | 250 mg/mL (with sonication) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Signaling Pathway of this compound

This compound induces apoptosis by directly binding to and activating the Bax protein. The signaling cascade is initiated in the cytosol and culminates in the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.

References

Measuring Cytochrome c Release After Bax Activator-1 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. Within this family, the Bax protein plays a pivotal role as a pro-apoptotic member.[1] In healthy cells, Bax is primarily found in an inactive state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the apoptotic cascade.[1] MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases, ultimately leading to cell death.

Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where cancer cells often evade apoptosis. Therefore, small molecules that can directly activate Bax are of significant interest as potential therapeutic agents. Bax activator-1 (also known as compound 106) is one such small molecule that has been shown to induce Bax-dependent apoptosis in tumor cells.[2] A more recent and potent Bax activator, BTSA1, also directly binds to Bax to induce its activation.

This application note provides detailed protocols for measuring the release of cytochrome c from mitochondria into the cytosol following treatment with this compound, a key indicator of the engagement of the intrinsic apoptotic pathway. The protocols described include cell culture and treatment, subcellular fractionation to isolate cytosolic and mitochondrial fractions, and the detection of cytochrome c by Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of Bax Activation and Cytochrome c Release

Bax activators, such as this compound, directly bind to the Bax protein, inducing a conformational change that exposes its N-terminal domain. This activation step promotes the translocation of Bax from the cytosol to the outer mitochondrial membrane. At the mitochondrial membrane, activated Bax monomers oligomerize to form pores, leading to MOMP and the subsequent release of cytochrome c.

Caption: Signaling pathway of Bax activation by this compound leading to cytochrome c release and apoptosis.

Data Presentation

The following tables summarize the expected quantitative data from experiments measuring cytochrome c release after treatment with a Bax activator. The data can be obtained through densitometric analysis of Western blots or from the standard curve of an ELISA.

Table 1: Dose-Dependent Effect of this compound on Cytosolic Cytochrome c Levels (Western Blot Densitometry)

| This compound (µM) | Treatment Time (hours) | Cell Line | Cytosolic Cytochrome c (Arbitrary Densitometry Units) |

| 0 (Vehicle) | 6 | NB4 | 100 ± 12 |

| 2.5 | 6 | NB4 | 250 ± 25 |

| 5.0 | 6 | NB4 | 480 ± 40 |

| 10.0 | 6 | NB4 | 720 ± 65 |

Data is represented as mean ± standard deviation from three independent experiments and is hypothetical based on representative Western blots. Actual results may vary.

Table 2: Time-Course of Cytosolic Cytochrome c Release Induced by this compound (ELISA)

| This compound (5 µM) | Treatment Time (hours) | Cell Line | Cytosolic Cytochrome c (ng/mL) |

| - | 0 | OCI-AML3 | 5.2 ± 0.8 |

| + | 4 | OCI-AML3 | 25.8 ± 3.1 |

| + | 8 | OCI-AML3 | 45.1 ± 4.9 |

| + | 12 | OCI-AML3 | 58.6 ± 6.2 |

| + | 24 | OCI-AML3 | 62.3 ± 5.7 |

Data is represented as mean ± standard deviation from three independent experiments. Actual results may vary.

Experimental Protocols

A generalized workflow for measuring cytochrome c release is depicted below.

Caption: A stepwise workflow for measuring cytochrome c release after this compound treatment.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the desired cell line (e.g., NB4, OCI-AML3, HeLa) in appropriate culture dishes or plates at a density that will allow for logarithmic growth during the experiment. For a 6-well plate, a seeding density of 0.5 x 10^6 cells per well is a common starting point.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µM).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 6, 8, 12, 24 hours).

Protocol 2: Subcellular Fractionation to Isolate Cytosolic and Mitochondrial Fractions

This protocol is based on differential centrifugation. Commercial kits are also available and should be used according to the manufacturer's instructions.

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

Procedure:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, scrape them into the medium. Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 600 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer per 10^7 cells.

-

Homogenization: Incubate the cell suspension on ice for 20 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes). Alternatively, pass the cell lysate through a 25-gauge needle 10-15 times.

-

Isolation of Cytosolic Fraction: Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new microcentrifuge tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. Carefully collect it and transfer to a new tube.

-

Isolation of Mitochondrial Fraction: The pellet from the previous step contains the mitochondria. Resuspend the mitochondrial pellet in an appropriate buffer (e.g., RIPA buffer) for subsequent analysis.

-

Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 3: Western Blotting for Cytochrome c Detection

Reagents:

-

Laemmli Sample Buffer (2x)

-

Tris-Glycine SDS Running Buffer

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Mouse anti-Cytochrome c monoclonal antibody (diluted 1:1000 in blocking buffer).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted 1:2000-1:5000 in blocking buffer).

-

Loading Control Antibodies: Anti-β-actin (for cytosolic fraction) and anti-VDAC or anti-COX IV (for mitochondrial fraction).

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) from the cytosolic and mitochondrial fractions with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Loading Controls: Strip the membrane and re-probe with antibodies against loading controls to ensure equal protein loading and the purity of the subcellular fractions.

Protocol 4: ELISA for Cytochrome c Quantification

Commercially available Cytochrome c ELISA kits provide a quantitative method for measuring cytochrome c levels. Follow the manufacturer's protocol. A general procedure is outlined below.

Procedure:

-

Standard Preparation: Prepare a serial dilution of the provided cytochrome c standard to generate a standard curve.

-

Sample Preparation: Dilute the cytosolic fractions to a concentration that falls within the range of the standard curve.

-

Assay:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate as per the kit's instructions.

-

Wash the wells to remove unbound proteins.

-

Add the detection antibody (often biotin-conjugated).

-

Incubate and wash.

-

Add a streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction with the provided stop solution.

-

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the concentration of cytochrome c in the samples by interpolating from the standard curve.

Logical Relationships in Cytochrome c Measurement

The choice of method for detecting cytochrome c release depends on the specific research question and available resources.

Caption: Decision-making guide for selecting a method to measure cytochrome c release.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the efficacy of this compound and other Bax activators in inducing apoptosis through the mitochondrial pathway. By accurately measuring the release of cytochrome c, researchers can gain valuable insights into the mechanism of action of these compounds and their potential as therapeutic agents. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting offering qualitative and semi-quantitative data along with molecular weight confirmation, and ELISA providing a more quantitative and high-throughput analysis. Careful execution of these protocols will yield reliable and reproducible data for advancing research and drug development in the field of apoptosis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Bax Activator-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bax Activator-1 for the induction of apoptosis and its subsequent analysis using flow cytometry. This document includes an overview of the Bax-mediated apoptotic pathway, detailed experimental protocols, and representative data for the analysis of programmed cell death.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which is primarily mediated through the mitochondria.[2][3] This family includes both pro-apoptotic proteins, such as Bax and Bak, and anti-apoptotic proteins, like Bcl-2 and Bcl-xL.[1][2]

In healthy cells, Bax is predominantly found in an inactive monomeric state in the cytosol. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane. At the mitochondria, Bax oligomerizes to form pores, which results in mitochondrial outer membrane permeabilization (MOMP). This permeabilization allows for the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis.

This compound is a small molecule compound that directly binds to and activates Bax, inducing a conformational change that promotes its mitochondrial translocation and subsequent oligomerization, thereby triggering apoptosis. This makes this compound a valuable tool for studying the mechanisms of apoptosis and for the development of potential cancer therapeutics, as many cancer cells evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins.

Analysis of Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. A common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection. Therefore, cells in early apoptosis will stain positive for Annexin V.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the nucleus.

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway of Bax-Mediated Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for apoptosis analysis.

Detailed Experimental Protocols

Materials

-

This compound (e.g., Compound 106)

-

Cell line of interest (e.g., human non-small cell lung carcinoma A549 cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Protocol for Induction of Apoptosis

-

Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 20 µM, 40 µM, 80 µM).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound). Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protocol for Annexin V and Propidium Iodide Staining

-

Cell Harvesting:

-

Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension cells: Transfer the cell suspension directly to a conical tube.

-

-

Cell Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.

-

Washing: Wash the cells twice with cold PBS, centrifuging after each wash.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis

-

Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Ex: 488 nm; Em: 530 nm) and Propidium Iodide (Ex: 488 nm; Em: >670 nm).

-

Compensation: Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

-

Data Acquisition: Analyze the samples on the flow cytometer immediately (within 1 hour). Collect a sufficient number of events (e.g., 10,000) for each sample.

-

Data Analysis: Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence. Use the compensation controls to set the quadrants to distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.

Data Presentation

The following tables present representative quantitative data from experiments using this compound to induce apoptosis in a cancer cell line.

Table 1: Dose-Dependent Induction of Apoptosis by this compound after 48 hours

| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 20 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |

| 40 | 48.3 ± 4.1 | 28.9 ± 3.3 | 22.8 ± 2.9 |

| 80 | 22.6 ± 3.9 | 35.7 ± 4.5 | 41.7 ± 5.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction with 40 µM this compound

| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |

| 12 | 82.4 ± 2.9 | 10.3 ± 1.5 | 7.3 ± 1.1 |

| 24 | 65.7 ± 3.8 | 20.5 ± 2.7 | 13.8 ± 2.0 |

| 48 | 48.3 ± 4.1 | 28.9 ± 3.3 | 22.8 ± 2.9 |

Data are represented as mean ± standard deviation from three independent experiments.

Troubleshooting

-

High background staining in the negative control: This could be due to excessive cell manipulation or overly harsh trypsinization. Ensure gentle handling of cells.

-

Low signal in positive control: The inducing agent may not be potent enough, or the incubation time may be too short. Optimize the concentration and incubation time for the positive control.

-

Compensation issues: Ensure that single-color controls are properly prepared and that the compensation settings are correctly applied.

Conclusion

This compound is a potent inducer of apoptosis through the direct activation of the pro-apoptotic protein Bax. The use of flow cytometry with Annexin V and Propidium Iodide staining provides a robust and quantitative method for analyzing the apoptotic effects of this compound on cancer cells. The protocols and representative data presented in these application notes serve as a valuable resource for researchers investigating the intrinsic apoptotic pathway and for the development of novel anti-cancer therapies.

References

- 1. Therapeutic Effects of Cephalotaxus harringtonia Leaf Extract on Hepatocellular Carcinoma via Regulation of the Intrinsic Apoptosis Pathway and Cell Cycle [mdpi.com]

- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing Bax Activator-1 Anti-Tumor Activity In Vivo

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein Bax playing a central role in executing programmed cell death.[1][2] In healthy cells, Bax is predominantly found in an inactive monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores.[1][3] This permeabilization of the mitochondrial membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and triggering cell death.

Cancer cells often evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins, which sequester pro-apoptotic members like Bax, thereby preventing its activation. Small molecule Bax activators are a promising therapeutic strategy to directly trigger apoptosis in cancer cells, bypassing this resistance mechanism. Bax activator-1 is one such compound that has been shown to induce Bax-dependent apoptosis in various tumor cell lines. This document provides a detailed protocol for assessing the in vivo anti-tumor activity of this compound using a xenograft mouse model.

Signaling Pathway of Bax Activation

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

Caption: Mechanism of this compound induced apoptosis.

Experimental Protocol: In Vivo Anti-Tumor Activity Assessment

This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

I. Materials and Reagents

-

Cell Line: Lewis Lung Carcinoma (LLC) cells

-

Animals: 8-week-old female C57BL/6 mice

-

This compound: Synthesized or commercially procured

-

Vehicle Control: DMSO or other appropriate solvent

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin

-

Matrigel: (Corning)

-

Calipers: For tumor measurement

-

Anesthesia: Isoflurane or other approved anesthetic

-

Surgical Tools: Sterile syringes and needles

-

Tissue Fixative: 10% neutral buffered formalin

-

Reagents for Immunohistochemistry (IHC): Primary antibody against active caspase-3, secondary antibody, DAB substrate kit

-

TUNEL Assay Kit: For detection of apoptotic cells

II. Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for in vivo efficacy studies.

III. Detailed Methodologies

1. Cell Culture and Preparation

-

Culture Lewis Lung Carcinoma (LLC) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Tumor Inoculation

-

Anesthetize 8-week-old female C57BL/6 mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 100 mm³, randomize the mice into two groups (n=8-10 mice per group):

-

Group 1 (Vehicle Control): Receives daily intraperitoneal (i.p.) injections of the vehicle.

-

Group 2 (this compound): Receives daily i.p. injections of this compound.

-

4. Treatment Administration

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute with sterile saline for injection.

-

Administer this compound at a dose of 40 mg/kg body weight via i.p. injection daily for 13 consecutive days.

-

Administer an equivalent volume of the vehicle to the control group.

5. In-life Monitoring

-

Measure tumor volume and body weight every two days throughout the treatment period.

-

Monitor the general health of the animals daily.

6. Endpoint Analysis

-

At the end of the 13-day treatment period, euthanize the mice according to institutional guidelines.

-

Excise the tumors and record their final weight.

-

Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining tumor tissue for other molecular analyses.

7. Histological Analysis

-

Immunohistochemistry (IHC) for Active Caspase-3:

-

Embed formalin-fixed, paraffin-embedded tumor sections.

-

Perform antigen retrieval and block endogenous peroxidase activity.

-

Incubate with a primary antibody against cleaved (active) caspase-3.

-

Apply a suitable secondary antibody followed by detection with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Quantify the percentage of active caspase-3 positive cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Use a commercially available TUNEL assay kit on paraffin-embedded tumor sections.

-

Follow the manufacturer's instructions to label DNA strand breaks.

-

Counterstain with a suitable nuclear stain (e.g., DAPI).

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |

| Vehicle Control | 8 | 102 ± 15 | 1580 ± 250 | - | 1.6 ± 0.3 |

| This compound (40 mg/kg) | 8 | 105 ± 18 | 650 ± 120 | 58.9 | 0.7 ± 0.15 |

Table 2: Pharmacodynamic Assessment of Apoptosis in Tumor Tissues

| Treatment Group | Active Caspase-3 Positive Cells (%) (Mean ± SD) | TUNEL Positive Cells (%) (Mean ± SD) |

| Vehicle Control | 5 ± 2 | 8 ± 3 |

| This compound (40 mg/kg) | 45 ± 8 | 52 ± 10 |

Conclusion

This protocol provides a comprehensive framework for assessing the in vivo anti-tumor activity of this compound. The described methodologies, from animal model selection and drug administration to endpoint analysis and data presentation, will enable researchers to robustly evaluate the therapeutic potential of this and other Bax-activating compounds. The significant inhibition of tumor growth and the marked increase in apoptotic markers in the tumors of treated mice would provide strong preclinical evidence for the efficacy of this compound. Further studies could explore combination therapies, for instance with Bcl-2 inhibitors or standard chemotherapy, to investigate potential synergistic effects.

References

Application Notes and Protocols for Monitoring BAX Mitochondrial Translocation with BTSA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-apoptotic protein BAX plays a pivotal role in the intrinsic pathway of apoptosis. In healthy cells, BAX is primarily a cytosolic monomer.[1] Upon apoptotic signaling, BAX undergoes a conformational change, translocates to the outer mitochondrial membrane, oligomerizes, and forms pores, leading to the release of cytochrome c and subsequent caspase activation.[1][2] Dysregulation of this process is a hallmark of many cancers, making BAX an attractive therapeutic target.[2]

BTSA1 (BAX Trigger Site Activator 1) is a small molecule that directly binds to the N-terminal activation site of BAX. This interaction induces a conformational change in BAX, promoting its translocation to the mitochondria and initiating the apoptotic cascade. These application notes provide detailed protocols for monitoring BTSA1-induced BAX mitochondrial translocation and subsequent apoptotic events.

Signaling Pathway of BTSA1-Induced Apoptosis

BTSA1 directly activates BAX, bypassing the need for upstream BH3-only proteins. This activation leads to a cascade of events culminating in programmed cell death.

Caption: BTSA1-induced BAX activation and apoptosis pathway.

Quantitative Data Summary

The efficacy of BTSA1 can be quantified through various assays. The following tables summarize key parameters from studies on cancer cell lines, particularly Acute Myeloid Leukemia (AML).

Table 1: In Vitro Efficacy of BTSA1

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | 250 nM | Various AML | |

| EC50 | 144 nM | - | |

| Time to significant cell death | ~6 hours | Human AML | |

| Maximal Caspase-3/7 activation | ~4 hours | OCI-AML3 |

Table 2: Dose-Dependent Effects of BTSA1 in NB4 AML Cells (6-hour treatment)

| BTSA1 Concentration | BAX Translocation to Mitochondria | Cytochrome c Release |

| 2.5 µM | Increased | Detected |

| 5.0 µM | Significant Increase | Significant Increase |

| 10.0 µM | Strong Increase | Strong Increase |

| Data derived from Western blot analysis described in literature. |

Experimental Protocols

Western Blot Analysis of BAX Mitochondrial Translocation

This protocol allows for the direct visualization and quantification of BAX movement from the cytosol to the mitochondria.

Caption: Workflow for Western blot analysis of BAX translocation.

Materials:

-

Cancer cell lines (e.g., NB4, OCI-AML3)

-

Cell culture medium and supplements

-

BTSA1 stock solution (in DMSO)

-

Mitochondria/Cytosol Fractionation Kit

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-BAX, anti-VDAC (mitochondrial marker), anti-Actin (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL. Treat with desired concentrations of BTSA1 (e.g., 2.5, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).

-

Subcellular Fractionation: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS. Perform subcellular fractionation to separate cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-BAX, anti-VDAC, anti-Actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the relative amount of BAX in the cytosolic and mitochondrial fractions. An increase in BAX in the mitochondrial fraction with a corresponding decrease in the cytosolic fraction indicates translocation.

Immunofluorescence Staining for BAX Localization

This method provides a visual confirmation of BAX translocation to the mitochondria within individual cells.

Materials:

-

Cells grown on coverslips

-

BTSA1

-

MitoTracker dye

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody: anti-BAX

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips and allow them to adhere. Treat with BTSA1 for the desired time.

-

Mitochondrial Staining: Incubate cells with MitoTracker dye according to the manufacturer's instructions to label mitochondria.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature. Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Immunostaining:

-

Incubate with anti-BAX primary antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS in the dark.

-

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Co-localization of the BAX signal with the MitoTracker signal indicates mitochondrial translocation.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following BTSA1 treatment.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with BTSA1, harvest the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a functional readout of apoptosis induction.

Materials:

-

Cells cultured in white-walled 96-well plates

-

BTSA1

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. Treat with a range of BTSA1 concentrations for various time points (e.g., 4, 8, 12, 24 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1 to 2 hours.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

These protocols provide a comprehensive framework for researchers to effectively monitor BAX mitochondrial translocation and the subsequent apoptotic events induced by BTSA1. By combining biochemical, imaging, and flow cytometric techniques, a thorough understanding of the cellular response to this direct BAX activator can be achieved. This information is critical for the ongoing research and development of BTSA1 as a potential therapeutic agent for cancers that have developed resistance to apoptosis.

References

Application of Bax Activator-1 in Acute Myeloid Leukemia (AML) Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Bax Activator-1 (BA-1), specifically the compound BTSA1, in the context of Acute Myeloid Leukemia (AML) research. It includes detailed application notes, experimental protocols, and data presentation to facilitate the investigation of this novel therapeutic strategy.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key hallmark of many cancers, including AML, is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process, with a delicate balance between pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1) determining cell fate. In AML, this balance is often shifted towards survival by the overexpression of anti-apoptotic proteins, which sequester and inhibit pro-apoptotic effectors like BAX.

This compound (BA-1) represents a promising therapeutic approach that directly targets the pro-apoptotic protein BAX. The small molecule BTSA1 is a first-in-class BA-1 that has demonstrated potent and selective activation of BAX, leading to apoptosis in AML cell lines and primary patient samples while sparing healthy cells.[1][2][3][4]

Mechanism of Action

BTSA1 functions as a direct agonist of the BAX protein. Its mechanism of action involves the following key steps:

-

Binding to the BAX Trigger Site: BTSA1 binds with high affinity and specificity to a hydrophobic groove on the N-terminus of the inactive, cytosolic BAX monomer.[1] This binding site is distinct from the BH3-binding groove where anti-apoptotic BCL-2 proteins interact with BAX.

-

Conformational Change: The binding of BTSA1 induces a significant conformational change in the BAX protein. This alteration exposes the BH3 domain of BAX, a critical step for its activation.

-

Mitochondrial Translocation and Oligomerization: The activated BAX monomers then translocate from the cytosol to the outer mitochondrial membrane. At the membrane, they oligomerize to form pores.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of BAX oligomers leads to MOMP, resulting in the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation and Apoptosis: The release of cytochrome c triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.

The sensitivity of AML cells to BTSA1 is correlated with the expression levels of BAX. AML cells often have higher levels of BAX compared to normal hematopoietic cells, providing a potential therapeutic window.

Quantitative Data